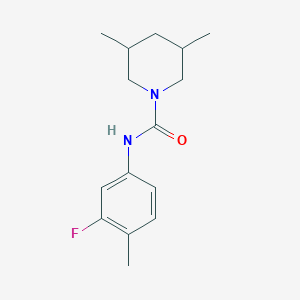![molecular formula C16H13Cl2F3N2O B4284344 N-[2-(4-chlorophenyl)ethyl]-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea](/img/structure/B4284344.png)
N-[2-(4-chlorophenyl)ethyl]-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea
Vue d'ensemble
Description
N-[2-(4-chlorophenyl)ethyl]-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea, also known as Diuron, is a herbicide that belongs to the class of substituted ureas. It was first introduced in 1957 and has since been widely used in agriculture to control the growth of weeds. Diuron is a highly effective herbicide that works by inhibiting photosynthesis in plants. In recent years, there has been a growing interest in the scientific community to study the synthesis, mechanism of action, and biochemical and physiological effects of Diuron.
Mécanisme D'action
N-[2-(4-chlorophenyl)ethyl]-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea works by inhibiting photosynthesis in plants. It does this by blocking the electron transport chain in the chloroplasts of plant cells. This results in a decrease in the production of ATP and NADPH, which are essential for the process of photosynthesis. As a result, the growth of weeds is inhibited, leading to their eventual death.
Biochemical and Physiological Effects
N-[2-(4-chlorophenyl)ethyl]-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea has been shown to have a number of biochemical and physiological effects on plants. It has been shown to inhibit the activity of photosystem II, which is responsible for the transfer of electrons during photosynthesis. In addition, N-[2-(4-chlorophenyl)ethyl]-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea has also been shown to inhibit the activity of enzymes such as catalase and peroxidase, which are involved in the detoxification of reactive oxygen species in plants.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(4-chlorophenyl)ethyl]-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea has a number of advantages for use in lab experiments. It is a highly effective herbicide that is relatively inexpensive and easy to obtain. In addition, it has a long half-life, which allows for extended periods of observation. However, N-[2-(4-chlorophenyl)ethyl]-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea also has some limitations. It can be toxic to some plant species and can have negative effects on soil microorganisms. In addition, it can be difficult to remove from soil and water, which can lead to environmental contamination.
Orientations Futures
There are a number of future directions for research on N-[2-(4-chlorophenyl)ethyl]-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. In addition, there is a need for more research on the biochemical and physiological effects of N-[2-(4-chlorophenyl)ethyl]-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea on plants. This could include studies on the effects of N-[2-(4-chlorophenyl)ethyl]-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea on gene expression and protein synthesis in plants. Finally, there is a need for more research on the environmental impact of N-[2-(4-chlorophenyl)ethyl]-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea, including its effects on soil microorganisms and aquatic ecosystems.
Applications De Recherche Scientifique
N-[2-(4-chlorophenyl)ethyl]-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea has been extensively studied for its applications in weed control. It is commonly used in agriculture to control the growth of weeds in crops such as sugarcane, cotton, and citrus fruits. In addition, N-[2-(4-chlorophenyl)ethyl]-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea has also been used in forestry, turf management, and aquatic weed control.
Propriétés
IUPAC Name |
1-[2-(4-chlorophenyl)ethyl]-3-[2-chloro-5-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2F3N2O/c17-12-4-1-10(2-5-12)7-8-22-15(24)23-14-9-11(16(19,20)21)3-6-13(14)18/h1-6,9H,7-8H2,(H2,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVAFYDPGEYSUJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-fluoro-4-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]urea](/img/structure/B4284276.png)






![N-[2-(3-chlorophenyl)ethyl]-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea](/img/structure/B4284343.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea](/img/structure/B4284347.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[2-(1-cyclohexen-1-yl)ethyl]urea](/img/structure/B4284349.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(3,3-diphenylpropyl)urea](/img/structure/B4284355.png)
![4-(3-chlorobenzyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B4284367.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(2,4-dichlorobenzyl)urea](/img/structure/B4284373.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(1-ethylpropyl)urea](/img/structure/B4284382.png)